molecular formula C20H18F3N3O3 B2975424 [3-(trifluoromethyl)phenyl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946355-13-1

[3-(trifluoromethyl)phenyl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2975424
CAS No.: 946355-13-1
M. Wt: 405.377
InChI Key: ZRYPFBXSSHRTHS-UHFFFAOYSA-N
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Description

[3-(Trifluoromethyl)phenyl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a synthetic triazole derivative characterized by a 1,2,3-triazole core substituted at positions 1, 4, and 3. The 1-position features a 4-ethoxyphenyl group, the 4-position is esterified with a [3-(trifluoromethyl)phenyl]methyl group, and the 5-position is methylated. Triazole derivatives are widely studied for their stability, bioisosteric properties, and applications in medicinal chemistry, particularly as enzyme inhibitors or antimicrobial agents . The trifluoromethyl and ethoxy groups enhance lipophilicity and metabolic stability, making this compound a candidate for pharmacokinetic optimization .

Properties

IUPAC Name

[3-(trifluoromethyl)phenyl]methyl 1-(4-ethoxyphenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O3/c1-3-28-17-9-7-16(8-10-17)26-13(2)18(24-25-26)19(27)29-12-14-5-4-6-15(11-14)20(21,22)23/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRYPFBXSSHRTHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=CC(=CC=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(trifluoromethyl)phenyl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be attached through a nucleophilic substitution reaction using an appropriate ethoxyphenyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

[3-(trifluoromethyl)phenyl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

[3-(trifluoromethyl)phenyl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of [3-(trifluoromethyl)phenyl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Positions 1, 4, 5) Molecular Weight (g/mol) Key Properties/Activities Reference ID
Target Compound 1: 4-Ethoxyphenyl; 4: [3-(CF₃)phenyl]methyl ester; 5: Me 438.3 (calculated) High lipophilicity (logP ~3.5 estimated); Potential protease inhibition inferred from analogs
1-(4-Ethoxyphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 1: 4-Ethoxyphenyl; 4: 3-Fluorophenyl carboxamide; 5: Me 384.4 Improved hydrogen bonding capacity due to carboxamide; Moderate antifungal activity
1-(4-Methoxyphenyl)-4-phenyl-5-(trifluoromethyl)-1H-1,2,3-triazole (3t) 1: 4-Methoxyphenyl; 4: Ph; 5: CF₃ 335.3 Enhanced electronic effects (CF₃); Antiviral activity against HSV-1 (IC₅₀ = 2.1 µM)
1-[4-(Difluoromethoxy)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid 1: 4-(Difluoromethoxy)phenyl; 4: COOH; 5: Me 283.2 Higher aqueous solubility (logP ~1.8); Used as a synthetic intermediate
Ethyl 3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-5-carboxylate 1: H; 3: 3-CF₃Ph; 5: COOEt 287.2 1,2,4-Triazole isomer; Lower steric hindrance; Anticancer activity (IC₅₀ = 8.7 µM)

Structural and Functional Differences

  • Triazole Core Variation : The target compound’s 1,2,3-triazole core differs from 1,2,4-triazole analogs (e.g., ), which exhibit distinct hydrogen-bonding patterns and metabolic pathways .
  • Ester vs.
  • Substituent Effects : The 4-ethoxy group in the target compound enhances electron-donating effects compared to methoxy () or difluoromethoxy () analogs, influencing reactivity and interaction with hydrophobic enzyme pockets .

Biological Activity

[3-(trifluoromethyl)phenyl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, including its antiproliferative, antifungal, and antibacterial activities, along with structure-activity relationships (SAR) and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and biological activity.

Molecular Formula : C20H20F3N3O2
Molecular Weight : 407.46 g/mol

Antiproliferative Activity

Recent studies have demonstrated that compounds containing triazole structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related triazole derivative was reported to have an IC50 value of 6.2 μM against HCT-116 colon carcinoma cells, indicating potent anticancer activity . The mechanism often involves inducing apoptosis through mitochondrial dysfunction and caspase activation.

Antifungal Activity

The antifungal properties of triazole derivatives are well-documented. In one study, a compound with a similar structure showed MIC values ranging from 128 to 512 μg/mL against Aspergillus niger and Candida albicans . These findings suggest that the trifluoromethyl substitution may enhance antifungal potency by altering the interaction with fungal cell membranes.

Antibacterial Activity

Triazole compounds have also been explored for their antibacterial properties. A study indicated that certain triazole derivatives exhibited moderate antibacterial activity against Gram-positive and Gram-negative bacteria . The SAR analysis revealed that modifications on the phenyl ring significantly influenced antibacterial efficacy.

Structure-Activity Relationship (SAR)

The biological activity of [3-(trifluoromethyl)phenyl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can be attributed to specific structural features:

Substituent Effect on Activity
Trifluoromethyl groupIncreases lipophilicity and potency
Ethoxy groupEnhances solubility and bioavailability
Methyl groupModulates interaction with target proteins

Case Studies

Several studies have investigated the biological activities of triazole compounds similar to [3-(trifluoromethyl)phenyl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate:

  • Anticancer Activity : A series of triazole derivatives were tested against various cancer cell lines, revealing that specific substitutions led to enhanced cytotoxicity .
  • Antifungal Efficacy : Research highlighted that certain triazoles demonstrated significant activity against fungal pathogens, with variations in substituents affecting their effectiveness .
  • Antibacterial Studies : A comparative study showed that modifications on the phenyl ring could lead to improved antibacterial properties against both Gram-positive and Gram-negative bacteria .

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